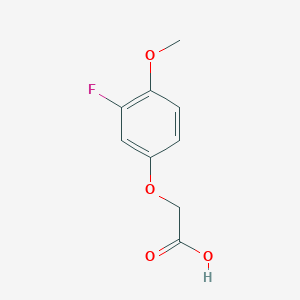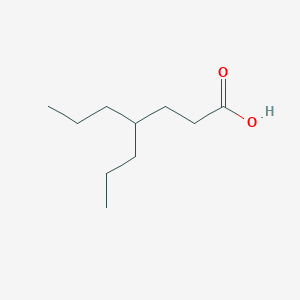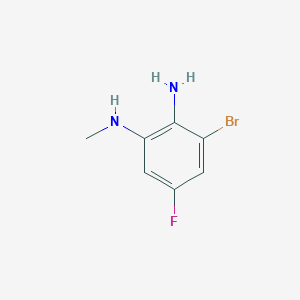
3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine is an organic compound characterized by the presence of bromine, fluorine, and methyl groups attached to a benzene ring with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Halogenation and Amination: : The synthesis of 3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine typically begins with the halogenation of a suitable benzene derivative. For instance, starting with 3-bromo-5-fluoroaniline, the compound can be methylated using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
-
Industrial Production Methods: : Industrially, the production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes halogenation, nitration, reduction, and subsequent functional group transformations under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : 3-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium methoxide or potassium tert-butoxide, which can replace the bromine or fluorine atoms under appropriate conditions.
-
Oxidation and Reduction: : The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst. These reactions can modify the functional groups on the benzene ring, leading to the formation of various derivatives.
-
Coupling Reactions: : It can participate in coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced by a different substituent using palladium catalysts and appropriate ligands.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can lead to the formation of nitro or carboxyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine serves as a building block for the synthesis of more complex molecules. Its unique substitution pattern allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology and Medicine
This compound is investigated for its potential biological activities. It can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Researchers explore its role in developing new drugs for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers with specific properties.
Mechanism of Action
The mechanism by which 3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluoroaniline: Lacks the N1-methyl group but shares the bromine and fluorine substitution pattern.
3-Bromo-5-fluoro-N1-ethylbenzene-1,2-diamine: Similar structure with an ethyl group instead of a methyl group.
3-Chloro-5-fluoro-N1-methylbenzene-1,2-diamine: Chlorine replaces bromine, altering its reactivity and properties.
Uniqueness
3-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-bromo-5-fluoro-1-N-methylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFN2/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTPEMIBVRQYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC(=C1)F)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401817-80-8 |
Source


|
| Record name | 3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
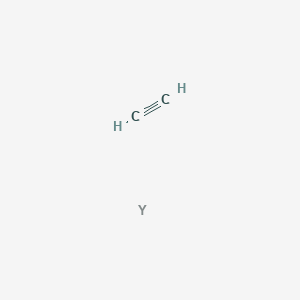
![Ethyl 3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate](/img/structure/B8067058.png)
![Diphenylmethyl(6r,7r)-3-methyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8067089.png)
![2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B8067095.png)
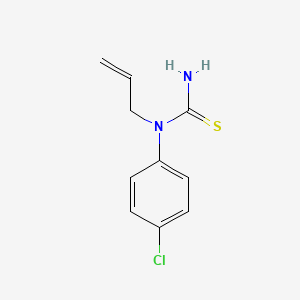
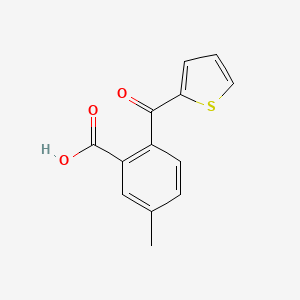
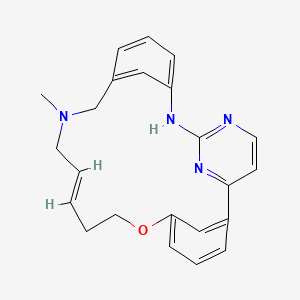
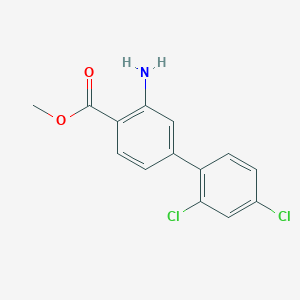
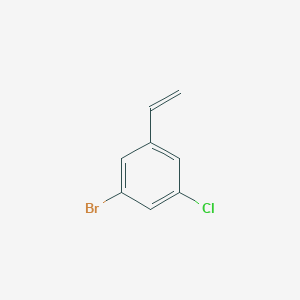
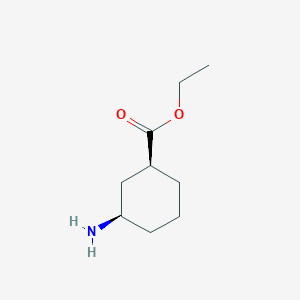
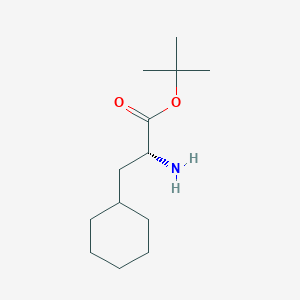
![3-bromo-1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B8067146.png)
